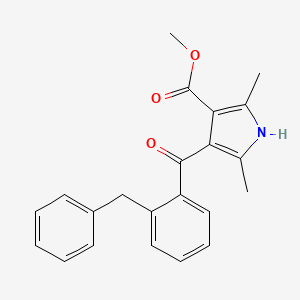
FPL 64176
科学研究应用
FPL 64176 由于其能够调节 L 型钙通道,因此广泛应用于科学研究。它的一些应用包括:
化学: 用作研究 L 型钙通道的性质和功能的工具。
生物学: 有助于了解钙通道在各种生理过程中的作用,包括肌肉收缩和神经递质释放。
医学: 研究其在治疗心血管疾病和与钙通道功能障碍相关的疾病中的潜在治疗应用。
工业: 用于开发针对钙通道的新药
作用机制
FPL 64176 通过与 L 型钙通道结合并增加通过这些通道的宏观内向电流而发挥作用。它会延长去极化期间单个钙通道的开放时间,并减缓复极化后通道的关闭。 这会导致钙离子流入量增加,从而增强平滑肌和心肌的收缩力 . This compound 的分子靶标包括 L 型钙通道的 α-1 亚基,其作用涉及电压依赖性门控机制的调节 .
生化分析
Biochemical Properties
FPL 64176 plays a crucial role in biochemical reactions by activating L-type calcium channels. It interacts with these channels to increase macroscopic inward current and slow both activation and deactivation processes . This interaction is highly specific, as this compound does not significantly affect other types of calcium channels. The compound’s efficacy is demonstrated by its EC50 value of 16 nM . By modulating calcium influx, this compound influences various cellular processes, including muscle contraction and neurotransmitter release.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cardiac cells, it prolongs action potential duration and increases contractility . This is achieved by enhancing the opening of L-type calcium channels during depolarization and slowing their closing upon repolarization . In neuronal cells, this compound modulates calcium signaling pathways, which can influence neurotransmitter release and synaptic plasticity. Additionally, the compound has been shown to affect gene expression and cellular metabolism by altering intracellular calcium levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to L-type calcium channels, specifically the CaV1.2 subtype . This binding increases the macroscopic inward current through these channels and slows their activation and deactivation kinetics . The compound’s ability to enhance calcium influx without affecting gating currents suggests that it modifies the coupling between charge movement and channel opening . This unique mechanism of action makes this compound a valuable tool for studying calcium channel physiology and pharmacology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is photosensitive and should be protected from light to maintain its stability . Over extended periods, this compound can induce long-term changes in cellular function, such as prolonged action potential duration and increased contractility in cardiac cells . These effects are consistent with the compound’s role as a calcium channel activator and its ability to modulate intracellular calcium levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates L-type calcium channels and enhances calcium influx . At higher doses, this compound can induce adverse effects, such as dystonia and motor dysfunction in mice . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid toxicity and achieve desired outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling. By activating L-type calcium channels, the compound influences the flux of calcium ions across the cell membrane . This, in turn, affects various downstream metabolic processes, including muscle contraction, neurotransmitter release, and gene expression. The compound’s interaction with calcium channels also suggests potential involvement in pathways regulated by calcium-dependent enzymes and cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with L-type calcium channels . The compound’s localization and accumulation are influenced by the presence of these channels, which are abundant in excitable tissues such as cardiac and neuronal cells. This compound’s ability to modulate calcium influx further affects its distribution and transport within the cellular environment.
Subcellular Localization
This compound’s subcellular localization is closely tied to its target, the L-type calcium channels . These channels are predominantly found in the plasma membrane of excitable cells, where they play a critical role in calcium signaling. The compound’s interaction with these channels ensures its localization to specific cellular compartments, such as the sarcolemma in muscle cells and the plasma membrane in neurons. This targeted localization is essential for this compound’s function as a calcium channel activator.
准备方法
FPL 64176的合成涉及在碱的存在下,将2,5-二甲基-1H-吡咯-3-羧酸与苄基氯反应形成苄基酯。 然后将该中间体与苯甲酰氯反应,得到最终产物,即2,5-二甲基-4-[2-(苯甲基)苯甲酰]-1H-吡咯-3-羧酸甲酯 . 反应条件通常包括使用二氯甲烷等有机溶剂和三乙胺等碱,反应在室温下进行 .
化学反应分析
FPL 64176 会经历各种化学反应,包括:
氧化: 它可以使用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 可以使用锂铝氢化物或硼氢化钠等试剂进行还原。
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成羧酸,而还原可能会生成醇 .
相似化合物的比较
FPL 64176 通常与其他钙通道激活剂(如 Bay K 8644)进行比较。 虽然两种化合物都激活 L 型钙通道,但 this compound 的效力明显更强,其 EC50 值为 16 纳摩尔,而 Bay K 8644 的 EC50 值更高 . 其他类似的化合物包括:
Bay K 8644: 二氢吡啶钙通道激活剂。
硝苯地平: 二氢吡啶钙通道阻滞剂。
维拉帕米: 非二氢吡啶钙通道阻滞剂.
This compound 独特的苯甲酰吡咯结构和高效力使其成为钙通道研究和药物开发中一种有价值的工具。
属性
IUPAC Name |
methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMWHKZANMNXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153064 | |
| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120934-96-5 | |
| Record name | Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120934-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fpl 64176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120934965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FPL-64176 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU89L306PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of FPL 64176?
A1: this compound primarily targets L-type voltage-gated calcium channels (LTCCs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with LTCCs and what are the downstream consequences?
A2: this compound binds to a distinct site on LTCCs, different from the dihydropyridine binding site. [, , ] This binding allosterically enhances calcium influx into cells by increasing channel open probability and prolonging open times. [, , , , , ] This ultimately leads to a variety of physiological responses, including increased smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release. [, , , , ]
Q3: How does the mechanism of action of this compound differ from that of dihydropyridine calcium channel activators like Bay K 8644?
A3: While both compounds activate LTCCs, they bind to distinct sites and exhibit different effects on channel kinetics. [, , , ] this compound slows both activation and inactivation of LTCCs, leading to a more sustained increase in intracellular calcium levels compared to Bay K 8644. [, , ] Additionally, this compound demonstrates higher efficacy in some systems. [, ]
Q4: Does this compound interact with ryanodine receptors (RyRs)?
A4: Research suggests that this compound can directly activate cardiac ryanodine receptors (RyR2), but not skeletal muscle RyRs (RyR1). [] This activation is thought to occur through increased calcium sensitivity of RyR2 inactivation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H21NO4 and its molecular weight is 351.4 g/mol. []
Q6: Is there any information available on the spectroscopic data for this compound?
A6: While the provided research does not delve into detailed spectroscopic analysis, the synthesis of tritium-labeled this compound has been described. [] This indicates the potential for utilizing radioligand binding assays and other techniques for studying the compound.
Q7: What is the pharmacological profile of this compound in vitro?
A7: In vitro studies demonstrate that this compound induces concentration-dependent contraction in various smooth muscle preparations, including rat tail artery and guinea pig ileum. [, ] It also enhances contractility in cardiac preparations, prolongs action potential duration, and increases LTCC current amplitude in isolated cells. [, , , ] Notably, its effects are antagonized by calcium channel blockers like nifedipine. [, , , ]
Q8: How does this compound behave in vivo?
A8: In vivo studies in dogs show that intravenous administration of this compound significantly increases cardiac contractile force and blood pressure. [] These effects are partially attenuated by nifedipine pretreatment. []
Q9: Has this compound been tested in any disease models?
A9: this compound has been used in various disease models:
- Emesis: Research indicates that this compound induces vomiting in least shrews, suggesting a potential role for LTCCs in emesis. [, ]
- Pain: In rats, intrathecal sildenafil shows antinociceptive effects that are attenuated by this compound, suggesting a possible involvement of LTCCs in pain modulation. []
Q10: How does the structure of this compound contribute to its activity?
A10: The benzoylpyrrole core structure of this compound is essential for its activity. [] Modifications to this core structure, as explored through structure-activity relationship studies, significantly impact its potency and efficacy. [] For instance, the 2-(phenylmethyl)benzoyl substituent is crucial for its potent calcium channel activating properties. []
Q11: Are there any known structure-activity relationship studies for this compound?
A11: The development of this compound involved QSAR studies to identify structural features responsible for its potent activity. The 2-(phenylmethyl)benzoyl substituent emerged as a key contributor to its efficacy. []
Q12: Does the chirality of this compound impact its activity?
A12: Unlike dihydropyridine calcium channel modulators like Bay K 8644, this compound is achiral and does not exhibit enantiomeric selectivity in its action. []
Q13: What is the impact of extracellular potassium concentration on this compound activity?
A13: The activity of this compound, particularly its ability to induce smooth muscle contraction, is influenced by extracellular potassium levels. [] This suggests a potential interplay between potassium channels and this compound-mediated effects.
Q14: Does this compound exhibit any voltage-dependent effects?
A14: Interestingly, this compound demonstrates some voltage-dependent effects. In particular, its ability to slow LTCC deactivation is more pronounced at more negative membrane potentials, while at very hyperpolarized potentials, deactivation becomes faster in the presence of this compound. [] This suggests complex interactions between the drug, channel gating, and membrane voltage.
Q15: What is known about the toxicity and safety profile of this compound?
A15: While the provided research papers primarily focus on the mechanistic and pharmacological characterization of this compound, some studies hint at potential toxicity. For instance, in cultured rat cortical cells, this compound prevented antiepileptic drug-induced apoptosis, highlighting the importance of maintaining calcium homeostasis for neuronal survival. []
Q16: What are the potential future research directions for this compound?
A16: Future research on this compound could focus on:
- Investigating subtype selectivity: Determining if this compound exhibits any selectivity for different LTCC subtypes (Cav1.2, Cav1.3, etc.) could be valuable for developing targeted therapies. [, ]
Q17: Could this compound be used as a tool to study LTCC function in different tissues and disease models?
A17: Yes, this compound's unique pharmacological profile makes it a valuable tool for dissecting the physiological and pathophysiological roles of LTCCs. Its ability to activate LTCCs through a distinct mechanism compared to dihydropyridines offers a unique perspective on channel function and regulation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


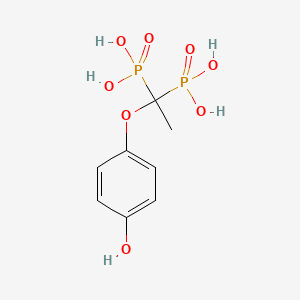

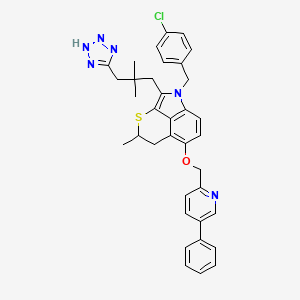
![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)
![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)
![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)
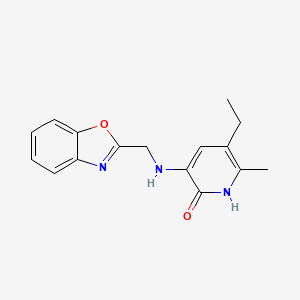
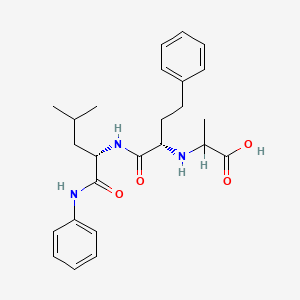
![3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673926.png)
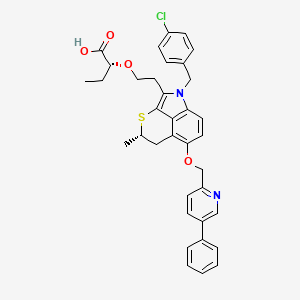
![2-Oxidanyl-6-(Phenylcarbonyl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B1673930.png)
![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)

